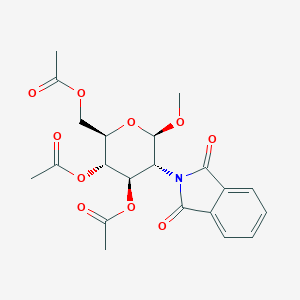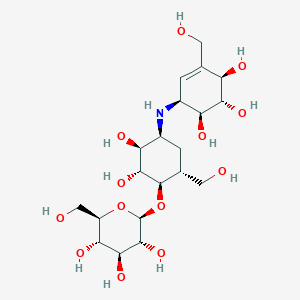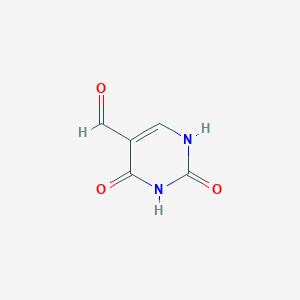
4-ニトロフェニル-α-L-フコピラノシド
説明
P-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside (PNPG) is a synthetic carbohydrate derivative of the sugar galactose. It is a colorless, crystalline solid that is soluble in water and organic solvents. It has been extensively studied in the field of biochemistry and molecular biology due to its wide range of applications in scientific research. PNPG has been used as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar residues from one molecule to another. It has also been used in the study of the mechanism of action of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic linkages. Additionally, PNPG has been used to study the biochemical and physiological effects of carbohydrates on living cells. In
科学的研究の応用
酵素アッセイ
4-ニトロフェニル-α-L-フコピラノシドは、盲腸サンプル中の酵素活性を測定するために、p-ニトロフェニルグリコシドベースの酵素アッセイにおけるニトロフェニル結合基質として使用されてきました .
炭水化物活性酵素(CAZymes)活性の測定
この化合物は、炭水化物活性酵素(CAZymes)活性を決定するために、α-フコシダーゼの化学的基質として使用されてきました .
α-フコシダーゼの動力学研究
4-ニトロフェニル-α-L-フコピラノシドは、α-フコシダーゼの動力学研究で使用される発色基質です .
2'-フコシルラクトースの生成
ある研究では、エンテロコッカス・ガリナルムZS1から土壌由来のα-L-フコシダーゼ産生株が単離されました。この酵素は、4-ニトロフェニル-α-L-フコピラノシドとラクトースからのトランスフコシル化作用を介して、2'-フコシルラクトースの合成を触媒することができます .
2'-フコシルラクトースの生合成
最適な条件下で、2'-フコシルラクトースの収率は35%に達しました。この研究は、高い転換率を示す酵素が、2'-フコシルラクトースの生合成のための有望な供給源であることを示唆しています .
母乳中の栄養素
2'-フコシルラクトース(2'FL)は、母乳中の重要な栄養素であり、有益な微生物叢を刺激し、感染を防ぎます。α-L-フコシダーゼは、2'FL合成のための有望な成分です .
作用機序
Target of Action
The primary target of 4-Nitrophenyl-Alpha-L-Fucopyranoside is the enzyme α-L-fucosidase . This enzyme plays a crucial role in the degradation of fucose-containing compounds, which are involved in various biological processes such as cell-cell adhesion, host-pathogen interaction, and immune response .
Mode of Action
4-Nitrophenyl-Alpha-L-Fucopyranoside acts as a substrate for α-L-fucosidase . When the enzyme acts on this compound, it cleaves the glycosidic bond, resulting in the release of 4-nitrophenol and L-fucose . The release of 4-nitrophenol can be detected due to its yellow color, making this compound a useful chromogenic substrate for the colorimetric assay of α-L-fucosidase activity .
Biochemical Pathways
The action of 4-Nitrophenyl-Alpha-L-Fucopyranoside primarily affects the fucose metabolism pathway . By acting as a substrate for α-L-fucosidase, it aids in the breakdown of fucose-containing compounds. This can influence various downstream effects, given the role of fucose in biological processes.
Result of Action
The enzymatic action on 4-Nitrophenyl-Alpha-L-Fucopyranoside leads to the release of 4-nitrophenol, which can be detected due to its yellow color . This makes it possible to measure α-L-fucosidase activity in a sample, providing a valuable tool for biochemical research .
Action Environment
The action of 4-Nitrophenyl-Alpha-L-Fucopyranoside is influenced by the presence of α-L-fucosidase, which can vary depending on the specific environment Factors such as pH, temperature, and the presence of other interacting molecules could potentially influence the compound’s action, efficacy, and stability
生化学分析
Biochemical Properties
4-Nitrophenyl-alpha-L-fucopyranoside has been used as a chemical substrate for α-fucosidase to determine carbohydrate-active enzymes (CAZymes) activity . It interacts with the enzyme α-fucosidase, which catalyzes the hydrolysis of the compound, resulting in a color change that can be measured .
Molecular Mechanism
The molecular mechanism of 4-Nitrophenyl-alpha-L-fucopyranoside involves its interaction with α-fucosidase. The enzyme catalyzes the hydrolysis of the compound, which can be measured due to the resulting color change . This allows for the determination of enzyme activity in various samples.
Temporal Effects in Laboratory Settings
It is known that the compound is used in kinetic studies of α-fucosidase , which would involve observing changes over time.
Metabolic Pathways
4-Nitrophenyl-alpha-L-fucopyranoside is involved in the metabolic pathway related to the activity of α-fucosidase . The enzyme catalyzes the hydrolysis of the compound, which can be measured due to the resulting color change .
特性
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILIDCGSXCGACV-SQKFTNEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311214 | |
| Record name | p-Nitrophenyl α-L-fucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10231-84-2 | |
| Record name | p-Nitrophenyl α-L-fucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10231-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenylfucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010231842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nitrophenyl α-L-fucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenyl 6-deoxy-α-L-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-Nitrophenyl-alpha-L-fucopyranoside useful in studying L-fucose-specific lectins?
A: 4-Nitrophenyl-alpha-L-fucopyranoside serves as a substrate for enzymes like α-L-fucosidase, which specifically cleaves L-fucose residues. When the L-fucose is cleaved from 4-Nitrophenyl-alpha-L-fucopyranoside, it releases a colored product, 4-nitrophenol. This color change allows researchers to indirectly measure the activity of L-fucose-specific enzymes, such as the lectins isolated from perch roe in the provided research [, , ]. The ability of the lectin to bind to 4-Nitrophenyl-alpha-L-fucopyranoside will inhibit the enzyme from cleaving the substrate and producing the colored product. By measuring the degree of color change, researchers can determine the strength of the lectin's binding affinity for L-fucose and its derivatives.
Q2: How can 4-Nitrophenyl-alpha-L-fucopyranoside be used beyond studying lectins?
A2: Beyond its utility in investigating lectin activity, 4-Nitrophenyl-alpha-L-fucopyranoside holds significance in several research areas:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)







